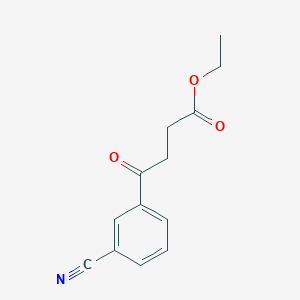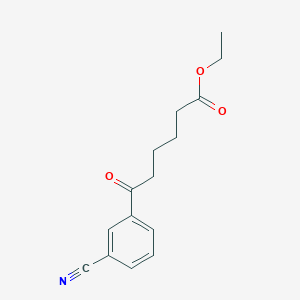
Ethyl 5-(2-iodophenyl)-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
This involves analyzing the structure of the molecule, including its geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .Wissenschaftliche Forschungsanwendungen
Understanding Chemical Properties and Applications
Chemical Analysis and Synthesis : Research often begins with understanding the chemical structure, stability, and reactivity of a compound. For example, studies on ethyl esters and iodophenyl compounds focus on their synthesis, potential as intermediates in organic synthesis, and their use in creating more complex molecules. These foundational studies pave the way for discovering applications in various fields, such as materials science, pharmaceuticals, and agrochemicals.
Biodegradation and Environmental Impact : Compounds like Ethyl 5-(2-iodophenyl)-5-oxovalerate might be investigated for their environmental fate and biodegradation potential. For instance, research on the biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater highlights the importance of understanding how such compounds break down in the environment and the microorganisms involved in this process (Thornton et al., 2020) https://consensus.app/papers/biodegradation-fate-ethyl-tertbutyl-ether-etbe-soil-thornton/4b4db352c4f35d678fa5327d0357f310/?utm_source=chatgpt.
Pharmacological and Toxicological Reviews : The pharmacological effects and toxicological profile of a compound are crucial for determining its suitability for drug development or other applications. Reviews of related compounds can offer insights into potential biological activities, safety concerns, and therapeutic targets. For example, the review on Ethyl carbamate discusses its occurrence in foods and beverages and its implications for human health (Weber & Sharypov, 2009) https://consensus.app/papers/ethyl-carbamate-foods-beverages-review-weber/a2224ee4e6cc559f9e662076ecff8c03/?utm_source=chatgpt.
Applications in Materials Science : The properties of chemical compounds also find applications in materials science, for instance, in the development of polymers, coatings, and adhesives. The chemical recycling of poly(ethylene terephthalate) (PET) demonstrates how understanding the chemical reactions and processes involved in breaking down and reforming materials can lead to sustainable practices and new material innovations (Karayannidis & Achilias, 2007) https://consensus.app/papers/chemical-recycling-polyethylene-terephthalate-karayannidis/d0c06224023e5791b0086f7acb1b491f/?utm_source=chatgpt.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-(2-iodophenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15IO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQLRAPIGKOXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15IO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645707 |
Source


|
| Record name | Ethyl 5-(2-iodophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-iodophenyl)-5-oxovalerate | |
CAS RN |
898777-12-3 |
Source


|
| Record name | Ethyl 5-(2-iodophenyl)-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














